Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate
Overview
Description
Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule.
Mechanism of Action
Target of Action
Similar fluorinated compounds have been known to interact with various organic molecules .
Mode of Action
This can influence the compound’s interactions with its targets .
Result of Action
Fluorinated compounds can have diverse effects depending on their structure and the nature of their targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate typically involves the reaction of orthocarbonate precursors with 2,2,3,3,4,4,5,5-octafluoropentyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, pressure, and solvent, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction parameters, and purification techniques to ensure the compound meets industrial standards. The production process must also adhere to safety and environmental regulations to minimize any potential hazards associated with the use of fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carbonyl compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Succinic acid, 2,2,3,3,4,4,5,5-octafluoropentyl cis-hex-3-en-1-yl ester: Another fluorinated compound with similar structural features.
2-Aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene: A compound with multiple fluorine atoms and similar reactivity.
Uniqueness
Tetrakis(2,2,3,3,4,4,5,5-octafluoropentyl)orthocarbonate is unique due to its orthocarbonate core and the presence of multiple fluorinated groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-5-[tris(2,2,3,3,4,4,5,5-octafluoropentoxy)methoxy]pentane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F32O4/c22-5(23)13(38,39)17(46,47)9(30,31)1-54-21(55-2-10(32,33)18(48,49)14(40,41)6(24)25,56-3-11(34,35)19(50,51)15(42,43)7(26)27)57-4-12(36,37)20(52,53)16(44,45)8(28)29/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORCGEVYALXMCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.